molecular formula C10H23N3 B1277112 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine CAS No. 891643-94-0

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Cat. No.: B1277112
CAS No.: 891643-94-0
M. Wt: 185.31 g/mol
InChI Key: QMKLDYLDJQCZNQ-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the use of diphenylvinylsulfonium triflate as a key reagent . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, which can influence neurological functions. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine include other piperazine derivatives such as:

  • 2-(4-Methyl-1-piperazinyl)-ethylamine
  • 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Blonanserin)

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique properties and potential applications. For instance, its ethyl and methyl substitutions on the piperazine ring can influence its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKLDYLDJQCZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429357
Record name 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891643-94-0
Record name 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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